ETHYL 1-[(4-CHLOROPHENYL)METHYL]-3-FORMYL-1H-INDOLE-2-CARBOXYLATE
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Overview
Description
Ethyl 1-(4-chlorobenzyl)-3-formyl-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core substituted with a 4-chlorobenzyl group, a formyl group, and an ethyl ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[(4-CHLOROPHENYL)METHYL]-3-FORMYL-1H-INDOLE-2-CARBOXYLATE typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 4-chlorobenzyl chloride and ethyl 3-formyl-1H-indole-2-carboxylate.
Purification: The reaction mixture is then poured into water and extracted with ethyl acetate. The organic layer is dried and concentrated to obtain the crude product, which is purified by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-chlorobenzyl)-3-formyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The 4-chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ethyl 1-(4-chlorobenzyl)-3-carboxy-1H-indole-2-carboxylate.
Reduction: Ethyl 1-(4-chlorobenzyl)-3-hydroxymethyl-1H-indole-2-carboxylate.
Substitution: Ethyl 1-(4-substituted benzyl)-3-formyl-1H-indole-2-carboxylate.
Scientific Research Applications
Ethyl 1-(4-chlorobenzyl)-3-formyl-1H-indole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: The compound is employed in studies to understand the biological activity of indole derivatives and their interactions with biological targets.
Chemical Biology: It serves as a probe to investigate cellular pathways and molecular mechanisms in chemical biology research.
Material Science: The compound can be used in the development of organic materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 1-[(4-CHLOROPHENYL)METHYL]-3-FORMYL-1H-INDOLE-2-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by:
Targeting Enzymes: Inhibiting or modulating the activity of enzymes involved in disease pathways.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Ethyl 1-(4-chlorobenzyl)-3-formyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Ethyl 1-(4-bromobenzyl)-3-formyl-1H-indole-2-carboxylate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Ethyl 1-(4-methylbenzyl)-3-formyl-1H-indole-2-carboxylate: Contains a methyl group instead of chlorine, leading to different chemical and biological properties.
Ethyl 1-(4-nitrobenzyl)-3-formyl-1H-indole-2-carboxylate: The nitro group introduces different electronic effects, influencing the compound’s reactivity and interactions.
Properties
IUPAC Name |
ethyl 1-[(4-chlorophenyl)methyl]-3-formylindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-2-24-19(23)18-16(12-22)15-5-3-4-6-17(15)21(18)11-13-7-9-14(20)10-8-13/h3-10,12H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDRINVMENNTOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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